BenchChemオンラインストアへようこそ!

N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Kinase inhibitor Structure-activity relationship Pyrazolo[3,4-d]pyrimidine

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold widely explored for kinase and phosphodiesterase inhibition. Its core is substituted at position 4 with a 2,6-dimethylmorpholino group and at position 1 with an N-ethylbenzamide chain.

Molecular Formula C20H24N6O2
Molecular Weight 380.452
CAS No. 1021061-07-3
Cat. No. B2604957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
CAS1021061-07-3
Molecular FormulaC20H24N6O2
Molecular Weight380.452
Structural Identifiers
SMILESCC1CN(CC(O1)C)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=CC=C4
InChIInChI=1S/C20H24N6O2/c1-14-11-25(12-15(2)28-14)18-17-10-24-26(19(17)23-13-22-18)9-8-21-20(27)16-6-4-3-5-7-16/h3-7,10,13-15H,8-9,11-12H2,1-2H3,(H,21,27)
InChIKeyGUPHWSKBCBUESM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Identity of N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide (CAS 1021061-07-3)


This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold widely explored for kinase and phosphodiesterase inhibition [1]. Its core is substituted at position 4 with a 2,6-dimethylmorpholino group and at position 1 with an N-ethylbenzamide chain. The molecular formula is C₂₀H₂₄N₆O₂ (MW 380.45 g/mol) . The structure suggests potential activity against PI3K/mTOR or PDE9 targets, based on the known pharmacology of closely related pyrazolo[3,4-d]pyrimidine analogs [1].

Why Generic Pyrazolo[3,4-d]pyrimidine Analogs Cannot Replace CAS 1021061-07-3 Without Quantitative Verification


Pyrazolo[3,4-d]pyrimidine derivatives are not functionally interchangeable. Small substituent changes on the pyrazolo[3,4-d]pyrimidine core can invert kinase selectivity, shift IC₅₀ by >100-fold, or alter cell permeability [1]. For example, in the Wyeth PI3K/mTOR series, moving a morpholine substituent from the 4- to the 6-position changed mTOR IC₅₀ from nanomolar to inactive [1]. Therefore, a generic “pyrazolo[3,4-d]pyrimidine kinase inhibitor” descriptor is insufficient for procurement; the exact CAS number must be tied to target-specific quantitative data. For CAS 1021061-07-3, the critical evidence gaps (no published IC₅₀, no selectivity panel, no cellular activity) mean that substitution cannot be assumed safe without experimental head-to-head profiling against the closest analogs identified in Section 3.

Quantitative Differentiation Evidence for CAS 1021061-07-3 vs. Its Closest Structural Analogs


Structural Differentiation from the 3-Chloro Analog (CAS 1171868-15-7)

The closest commercially listed analog is 3-chloro-N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide (CAS 1171868-15-7), which differs only by a chlorine atom at the meta position of the benzamide ring . No head-to-head biological data were found for either compound. However, in related pyrazolo[3,4-d]pyrimidine series, a meta-chloro substitution on the benzamide ring has been shown to alter logP by ≈+0.5–0.7 units and can modulate kinase selectivity [1]. Without direct comparator data, this structural difference remains a hypothesis for differential target engagement.

Kinase inhibitor Structure-activity relationship Pyrazolo[3,4-d]pyrimidine

Differentiation from the 4-Phenylbutanamide Chain-Extended Analog

A second analog, N-{2-[4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-phenylbutanamide, extends the amide linker by two methylene units compared to the target compound . In pyrazolo[3,4-d]pyrimidine kinase inhibitors, linker length between the core and the terminal aryl group is a critical determinant of binding-pocket occupancy; variation by one methylene unit can shift mTOR IC₅₀ by 10- to 50-fold in published series [1]. No potency data exist for either the target compound or this analog.

Linker length Kinase selectivity Pyrazolo[3,4-d]pyrimidine

Target-Class Ambiguity: PDE9 vs. PI3K/mTOR Pharmacophore Overlap

The pyrazolo[3,4-d]pyrimidine core of CAS 1021061-07-3 appears in both PDE9 inhibitors (e.g., patent US9617269, compounds with IC₅₀ as low as 6–37 nM) [1] and PI3K/mTOR inhibitors (e.g., Wyeth series, US20080234262) [2]. No binding or enzymatic data link CAS 1021061-07-3 to either target. In contrast, the PDE9 inhibitor WYQ-C36D has a published co-crystal structure (PDB 4QGE) with defined binding interactions [3]. The target ambiguity means that CAS 1021061-07-3 cannot be selected for a specific target without experimental profiling; a user seeking a validated PDE9 tool compound would instead select a compound with published IC₅₀ and co-crystal data.

PDE9 inhibitor PI3K inhibitor Target deconvolution

Application Scenarios for CAS 1021061-07-3 Based on Available Evidence


Chemical Probe for Pyrazolo[3,4-d]pyrimidine Scaffold SAR Libraries

CAS 1021061-07-3 can serve as a core scaffold intermediate or a reference compound in structure-activity relationship (SAR) studies exploring the effect of N-ethylbenzamide vs. N-ethyl-(3-chlorobenzamide) or extended-linker analogs on kinase or PDE9 inhibition . Its unsubstituted benzamide ring provides a baseline for substituent-walk studies. However, the absence of published IC₅₀ data means it must be profiled alongside known inhibitors in each assay.

Target Deconvolution and Kinase Selectivity Profiling Campaigns

Given the target-class ambiguity between PDE9 and PI3K/mTOR [1], this compound could be included in a broad-panel kinase/PDE selectivity screen to generate the first target-engagement map. This is a de-risking step for any group considering this compound as a lead. The closest analogs (3-chloro and 4-phenylbutanamide derivatives) should be screened in parallel to establish SAR .

Negative Control or Inactive Comparator for Validated Pyrazolo[3,4-d]pyrimidine Tool Compounds

If initial profiling reveals no activity against PDE9 or PI3K/mTOR, CAS 1021061-07-3 could be repurposed as a negative control for assays using active pyrazolo[3,4-d]pyrimidine inhibitors such as WYQ-C36D (PDE9 IC₅₀ = 0.6 nM) [2]. This application depends entirely on the outcome of the profiling described above.

Quote Request

Request a Quote for N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.